1-O-ヘキサデシル-2-O-メチル-ラセミグリセロール

概要

説明

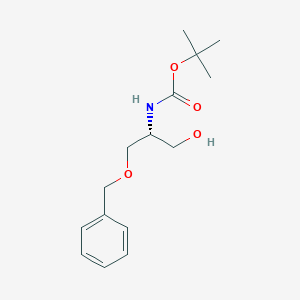

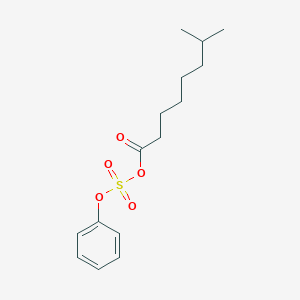

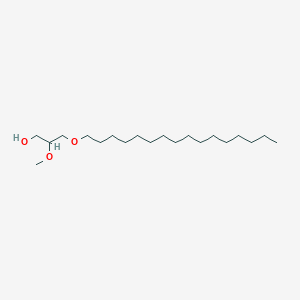

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a chemical compound known for its role as an inhibitor of protein kinase C. This compound has a molecular formula of C20H42O3 and a molecular weight of 330.55 g/mol . It is primarily used in scientific research and has shown potential in various biological applications.

科学的研究の応用

1-O-Hexadecyl-2-O-methyl-rac-glycerol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

Medicine: Its inhibitory effect on protein kinase C has potential therapeutic implications, particularly in diseases where protein kinase C is dysregulated.

作用機序

Target of Action

The primary target of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .

Mode of Action

1-O-Hexadecyl-2-O-methyl-rac-glycerol acts as an inhibitor of PKC . By inhibiting PKC, it can prevent the phosphorylation of target proteins, thereby altering the signaling pathways that rely on PKC .

Biochemical Pathways

The inhibition of PKC by 1-O-Hexadecyl-2-O-methyl-rac-glycerol affects various biochemical pathways. One notable pathway is the respiratory burst in human neutrophils . The respiratory burst is a rapid release of reactive oxygen species (ROS) from different types of cells. It is an essential component of the immune response .

Pharmacokinetics

Its molecular weight (33055) and predicted properties such as boiling point (4306±250 °C) and density (0895±006 g/cm3) suggest that it may have good bioavailability .

Result of Action

The inhibition of PKC by 1-O-Hexadecyl-2-O-methyl-rac-glycerol can lead to various molecular and cellular effects. For instance, it can inhibit the respiratory burst in human neutrophils, which may affect the immune response .

生化学分析

Biochemical Properties

1-O-Hexadecyl-2-O-methyl-rac-glycerol plays a significant role in biochemical reactions. It is an inhibitor of protein kinase C . Protein kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Cellular Effects

In terms of cellular effects, 1-O-Hexadecyl-2-O-methyl-rac-glycerol inhibits the respiratory burst in human neutrophils . This inhibition can result in various biological effects.

Molecular Mechanism

The molecular mechanism of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is primarily through its inhibition of protein kinase C. Protein kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

準備方法

The synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol typically involves the esterification of glycerol derivatives. One common synthetic route includes the reaction of hexadecyl alcohol with methyl glycidyl ether under acidic conditions to form the desired product . The reaction conditions often involve the use of solvents such as chloroform and methanol, and the process is monitored using thin-layer chromatography (TLC) . Industrial production methods may vary, but they generally follow similar principles of esterification and purification.

化学反応の分析

1-O-Hexadecyl-2-O-methyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

1-O-Hexadecyl-2-O-methyl-rac-glycerol is unique due to its specific inhibitory action on protein kinase C. Similar compounds include:

1-O-Hexadecyl-2-O-acetyl-rac-glycerol: Another inhibitor of protein kinase C, but with different ester groups.

1-O-Hexadecyl-2-O-propionyl-rac-glycerol: Similar in structure but with a propionyl group instead of a methyl group. These compounds share similar biological activities but differ in their chemical properties and specific applications.

特性

IUPAC Name |

3-hexadecoxy-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWCMDFDFNRKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912020 | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111188-59-1 | |

| Record name | 1-O-Hexadecyl-2-O-methylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: HMG is a potent and specific inhibitor of protein kinase C (PKC) [, , , ]. PKC is a family of enzymes involved in various cellular processes, including signal transduction, cell growth, and apoptosis. HMG binds to the regulatory domain of PKC, preventing its activation and downstream signaling [].

A: Research indicates that HMG preferentially sensitizes NF1-deficient cells to apoptosis []. This effect is linked to the persistent mitotic arrest triggered by HMG in these cells. Specifically, HMG leads to the activation of Ral A, followed by the phosphorylation and nuclear translocation of Chk1. Silencing Ral A disrupts this cascade, reducing apoptosis [].

A: HMG has been shown to inhibit IL-2-dependent survival in T lymphocytes by blocking the transient activation of inactive membrane-associated PKC []. Additionally, HMG inhibits plasmin-mediated chemotaxis in human monocytes [, ]. This effect is thought to be due to HMG's inhibition of PKC, a key enzyme in the cGMP-dependent pathway activated by plasmin during chemotaxis [, ].

A: Yes. For example, 1,3-dioctanoylglycerol and 1-O-hexadecyl-2-acetyl-rac-glycerol are diacylglycerols (DAGs) that, unlike HMG, can stimulate phospholipase A2 and acrosomal exocytosis in ram spermatozoa []. This difference suggests that the specific structural features of HMG are crucial for its inhibitory effect on PKC and its downstream consequences.

A: Studies show that HMG can induce apoptosis in human tumor cell lines harboring activating mutations in the p21Ras protein []. This effect is dependent on the continued expression and activity of the mutated p21Ras and involves mitochondrial dysregulation leading to a loss of mitochondrial membrane potential [].

A: Yes, a study using a nude mouse MIA-PaCa-2 xenograft model, representing a human pancreatic tumor with a mutated Ki-ras allele, demonstrated that HMG significantly reduced tumor growth in vivo [].

A: Research suggests that PITPs and PKC make independent contributions to maintaining a phosphorylation state necessary for secretory competence in rat mast cells []. While HMG inhibits PKC, exogenous PITPs can delay the "run-down" of secretory responsiveness by supplying substrates for phosphorylation, indicating their separate but crucial roles in this process [].

A: This finding suggests the potential existence of two PAF receptor subtypes with distinct downstream signaling pathways []. Further research on these subtypes could lead to a better understanding of the role of PAF in various physiological and pathological processes and may facilitate the development of more selective therapeutic agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)